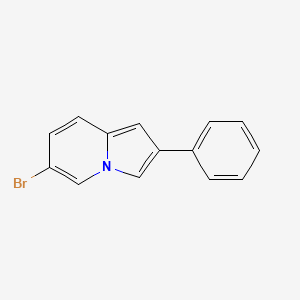
6-Bromo-2-phenylindolizine
Overview
Description
6-Bromo-2-phenylindolizine is a chemical compound with the molecular formula C14H10BrN . It is a member of the indolizine family, which are heterocyclic compounds that serve as precursors for widespread indolizidine alkaloids .
Synthesis Analysis
The synthesis of indolizines, including 6-Bromo-2-phenylindolizine, has seen numerous new strategies in the last decade. Traditional methods such as Scholtz or Chichibabin reactions have been supplemented with new pathways, including transition metal-catalyzed reactions and approaches based on oxidative coupling . An improved synthesis method involves regiospecific lithiation at the 5 position of 2-substituted indolizines, followed by reactions with different electrophiles .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-phenylindolizine is characterized by a 10π conjugated planar electronic structure . The compound has an average mass of 272.140 Da and a monoisotopic mass of 270.999664 Da .Chemical Reactions Analysis
The chemical reactions involving 6-Bromo-2-phenylindolizine are diverse. For instance, the synthesis of π-expanded indolizines starting from 2-(quinolin-2-yl)acetates and nitroolefins in the presence of cerium(III) salt has been reported . Another reaction involves the use of sodium hydroxide, leading to deacylation .Physical And Chemical Properties Analysis
6-Bromo-2-phenylindolizine has a density of 1.38±0.1 g/cm3 . Its molecular weight is 272.14 g/mol .Scientific Research Applications
- COX-2 Inhibition : 6-Bromo-2-phenylindolizine has been investigated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor . COX-2 inhibitors are essential for developing anti-inflammatory drugs with reduced side effects compared to nonselective COX inhibitors.
- Transition Metal Complexes : The NiL2 complex of 6-bromo-2-phenylindolizine has been synthesized by heating with Ni(NO3)2·6H2O in ethanol . Such complexes may find applications as catalysts in organic transformations.
Medicinal Chemistry and Drug Development
Synthetic Methodology and Catalysts
Mechanism of Action
While the specific mechanism of action for 6-Bromo-2-phenylindolizine is not explicitly mentioned in the retrieved papers, indolizine derivatives are known to serve as precursors for widespread indolizidine alkaloids . These alkaloids have various biological activities, suggesting that 6-Bromo-2-phenylindolizine may also have potential biological applications .
Future Directions
The future directions for the study of 6-Bromo-2-phenylindolizine and other indolizine derivatives are promising. Recent advances in the synthesis of indolizines have sparked the discovery of completely new pathways . Furthermore, the biological potential of indolizine nucleus is still largely unexplored, suggesting ample opportunities for future research .
properties
IUPAC Name |
6-bromo-2-phenylindolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-13-6-7-14-8-12(9-16(14)10-13)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXRAGNSMRNYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-phenylindolizine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



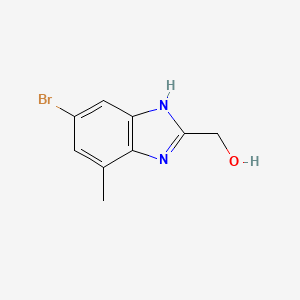


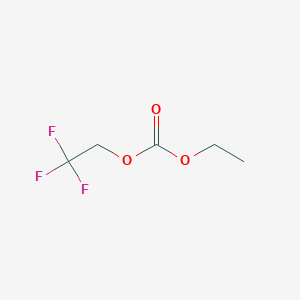

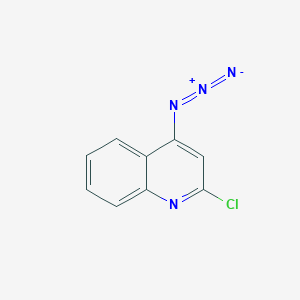
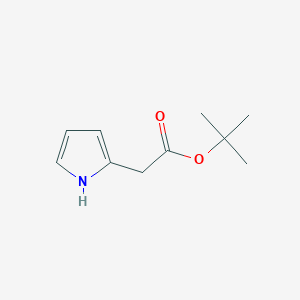

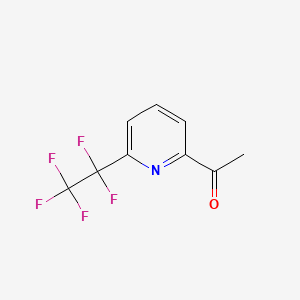


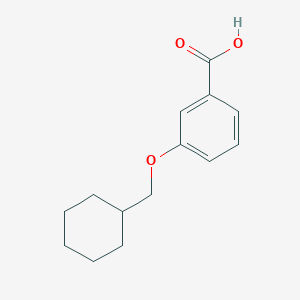
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3040124.png)
